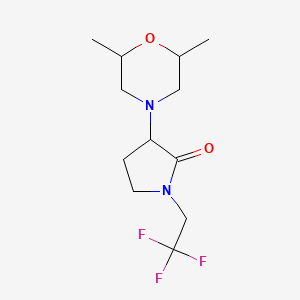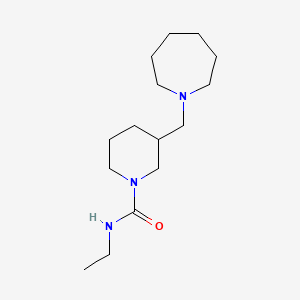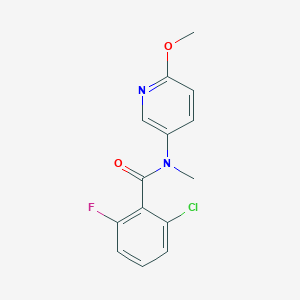![molecular formula C17H21N5OS B7574308 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 is a thiadiazole compound that has been synthesized through various methods and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various signaling pathways. Inhibition of GSK-3 has been shown to have effects on cell proliferation, apoptosis, and differentiation, among other cellular processes.
Biochemical and Physiological Effects:
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. In cancer cells, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been shown to inhibit cell proliferation and induce apoptosis. In diabetes, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been found to improve insulin sensitivity and glucose uptake. In Alzheimer's disease, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been shown to reduce amyloid beta accumulation and improve cognitive function.
Advantages and Limitations for Lab Experiments
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for GSK-3. However, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide also has limitations, including its relatively short half-life and potential off-target effects. These limitations can be addressed through the use of appropriate controls and experimental design.
Future Directions
There are several future directions for 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide research, including the development of more potent and specific GSK-3 inhibitors, the optimization of 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide for clinical use, and the investigation of 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide in combination with other therapies. Additionally, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has potential applications in other diseases, including neurodegenerative diseases and inflammatory disorders, which warrant further investigation.
In conclusion, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide inhibits GSK-3 and has a wide range of biochemical and physiological effects. 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has several advantages for lab experiments, but also has limitations that need to be addressed. There are several future directions for 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide research, including the development of more potent and specific inhibitors and investigation in other diseases.
Synthesis Methods
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-(thiadiazol-4-yl)aniline with pyrrolidine-1-carboxylic acid, followed by cyclization and amidation. Other methods include the reaction of 4-(thiadiazol-4-yl)benzoyl chloride with pyrrolidine, followed by amidation. The synthesis of 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been optimized to increase yield and purity, and the compound has been extensively characterized using various analytical techniques.
Scientific Research Applications
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been found to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various signaling pathways, including the Wnt signaling pathway. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-17(22-10-7-15(11-22)21-8-1-2-9-21)18-14-5-3-13(4-6-14)16-12-24-20-19-16/h3-6,12,15H,1-2,7-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWFFWSTXSKGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)C4=CSN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)
![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)

![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)


